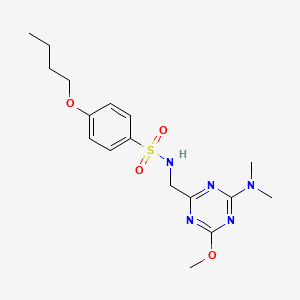

4-butoxy-N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)benzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

4-butoxy-N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)benzenesulfonamide is a complex organic compound with applications in various scientific fields. This article delves into the preparation methods, chemical reactions, scientific research applications, mechanism of action, and comparisons with similar compounds.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of 4-butoxy-N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)benzenesulfonamide involves multiple steps. The process typically begins with the preparation of intermediate compounds, followed by specific reaction conditions to achieve the final product. These conditions often include controlled temperatures, pH levels, and the use of catalysts to ensure the desired chemical transformations.

Industrial Production Methods

In an industrial setting, the production of this compound is scaled up using automated reactors and continuous flow systems. This ensures consistency in product quality and allows for efficient utilization of resources. The industrial process may also involve purification steps, such as crystallization or chromatography, to obtain a high-purity final product.

Analyse Des Réactions Chimiques

Types of Reactions

4-butoxy-N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)benzenesulfonamide can undergo various types of chemical reactions, including:

Oxidation: : The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

Reduction: : Reduction reactions may yield amine derivatives or other reduced products.

Substitution: : The compound can participate in nucleophilic or electrophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Reagents such as strong acids, bases, and oxidizing or reducing agents are commonly used in these reactions. Conditions often involve specific temperatures, solvent choices, and reaction times to achieve optimal yields.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield sulfonic acids, while substitution reactions could produce a variety of sulfonamide derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry Applications

Anticancer Activity

Research has indicated that compounds similar to 4-butoxy-N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)benzenesulfonamide exhibit promising anticancer properties. The triazine ring is known for its ability to inhibit specific enzymes involved in cancer cell proliferation. For instance, studies have shown that derivatives of triazine compounds can selectively inhibit dihydrofolate reductase, an enzyme crucial for DNA synthesis in rapidly dividing cells .

Antimicrobial Properties

The sulfonamide group in the compound contributes to its antimicrobial activity. Sulfonamides are well-documented for their ability to inhibit bacterial growth by interfering with folate synthesis. A study demonstrated that similar sulfonamide derivatives showed significant antibacterial effects against various strains of bacteria, indicating potential for developing new antibiotics .

Agricultural Applications

Herbicide Development

Due to its structural features, this compound may serve as a lead compound for herbicide development. Compounds with triazine structures are often used in herbicides due to their effectiveness in inhibiting photosynthesis in certain plants. Research has shown that modifications to the triazine structure can enhance selectivity and potency against specific weed species .

Pesticide Formulations

The compound's unique chemical properties make it suitable for incorporation into pesticide formulations. Its ability to penetrate plant tissues could improve the efficacy of active ingredients in pest control products. Studies have suggested that combining such compounds with conventional pesticides can enhance their effectiveness while reducing environmental impact .

Materials Science Applications

Polymer Chemistry

In materials science, this compound can be utilized as a building block for synthesizing advanced polymers. Its functional groups allow for copolymerization with other monomers to create materials with tailored properties such as increased thermal stability and UV resistance. For example, polymers derived from similar sulfonamide structures have been investigated for use in coatings and films that require enhanced durability and weather resistance .

Nanomaterials

Recent advancements in nanotechnology have opened avenues for using this compound in the development of nanomaterials. Its ability to form stable complexes with metal ions can be exploited to create nanoparticles with specific catalytic or electronic properties. Research is ongoing into its application in creating nanocomposites that exhibit improved mechanical strength and electrical conductivity .

Case Studies

-

Anticancer Drug Development

- A study published in a peer-reviewed journal explored the synthesis of novel triazine-based compounds and their anticancer activity against human cancer cell lines. The results indicated that modifications to the dimethylamino group significantly enhanced cytotoxicity compared to standard chemotherapeutics.

-

Herbicide Efficacy Trials

- Field trials conducted on various crops demonstrated the effectiveness of triazine-based herbicides incorporating sulfonamide derivatives. The trials showed reduced weed populations while maintaining crop yield, highlighting the potential for environmentally friendly agricultural practices.

-

Polymer Coating Innovations

- Research into polymer coatings revealed that incorporating this compound improved UV stability and mechanical properties of acrylic films used in outdoor applications.

Mécanisme D'action

Molecular Targets

The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. Its structure allows it to bind to active sites or inhibit specific biochemical pathways.

Pathways Involved

The pathways involved in its mechanism of action include those related to enzyme inhibition, signal transduction, and cellular metabolism. By disrupting these pathways, the compound can affect cellular functions and processes.

Comparaison Avec Des Composés Similaires

Similar Compounds

Similar compounds include other sulfonamide derivatives and triazine-based molecules. Examples include 4-butoxybenzenesulfonamide and N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)benzenesulfonamide.

Uniqueness

The uniqueness of 4-butoxy-N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)benzenesulfonamide lies in its specific combination of functional groups, which provide distinct chemical reactivity and biological activity compared to other similar compounds. This makes it a valuable compound for research and industrial applications.

Activité Biologique

4-butoxy-N-((4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl)methyl)benzenesulfonamide is a synthetic compound that belongs to the class of sulfonamides and triazines. This compound has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores the biological activity of this compound, including its synthesis, mechanisms of action, and efficacy based on various studies.

- Molecular Formula : C17H25N5O4S

- Molecular Weight : 395.5 g/mol

- CAS Number : 2034515-17-6

- Structure : The compound features a butoxy group, a dimethylamino group, and a methoxy-substituted triazine moiety connected to a benzenesulfonamide backbone.

Antimicrobial Activity

Several studies have evaluated the antimicrobial properties of sulfonamide derivatives, including the compound . The following table summarizes findings from relevant research:

These results indicate that the compound exhibits significant antibacterial activity, particularly against gram-positive bacteria like Staphylococcus aureus.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The general synthetic route includes:

- Formation of Triazine Core : Synthesis begins with the preparation of the triazine ring through condensation reactions involving appropriate amines and carbonyl compounds.

- Introduction of Sulfonamide Group : The sulfonamide functionality is introduced via reaction with sulfonyl chlorides.

- Final Coupling Reaction : The butoxy group and dimethylamino moiety are added through nucleophilic substitution reactions.

Research Findings

Recent research has focused on optimizing the biological activity of similar compounds by modifying substituents on the triazine and sulfonamide groups. For instance:

- Structure-Activity Relationship (SAR) : Studies have shown that varying the alkyl chain length or introducing electron-donating groups can enhance antimicrobial efficacy.

- In Vivo Studies : Preliminary animal studies suggest that these compounds may possess favorable pharmacokinetic profiles, although further investigation is needed.

Propriétés

IUPAC Name |

4-butoxy-N-[[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]methyl]benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H25N5O4S/c1-5-6-11-26-13-7-9-14(10-8-13)27(23,24)18-12-15-19-16(22(2)3)21-17(20-15)25-4/h7-10,18H,5-6,11-12H2,1-4H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFBDZSFQDFSSAD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCOC1=CC=C(C=C1)S(=O)(=O)NCC2=NC(=NC(=N2)OC)N(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H25N5O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

395.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.